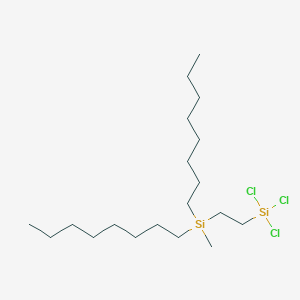

(DI-N-Octylmethylsilyl)ethyltrichlorosilane

CAS No.:

Cat. No.: VC16531538

Molecular Formula: C19H41Cl3Si2

Molecular Weight: 432.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H41Cl3Si2 |

|---|---|

| Molecular Weight | 432.1 g/mol |

| IUPAC Name | trichloro-[2-[methyl(dioctyl)silyl]ethyl]silane |

| Standard InChI | InChI=1S/C19H41Cl3Si2/c1-4-6-8-10-12-14-16-23(3,18-19-24(20,21)22)17-15-13-11-9-7-5-2/h4-19H2,1-3H3 |

| Standard InChI Key | QVSCTHUCDLBWMM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC[Si](C)(CCCCCCCC)CC[Si](Cl)(Cl)Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s systematic name, (DI-N-Octylmethylsilyl)ethyltrichlorosilane, reflects its bifurcated structure: a trichlorosilane (-SiCl) group attached to an ethyl bridge (-CHCH-) that connects to a di-n-octylmethylsilyl (-Si(CH)(CH)) moiety . This arrangement creates a hybrid molecule with both highly reactive chlorosilane groups and long-chain alkyl substituents. The trichlorosilane group is electron-deficient, making it susceptible to hydrolysis, while the bulky octyl chains confer steric hindrance and hydrophobicity .

Key Structural Features:

-

Trichlorosilane (-SiCl): A reactive site enabling covalent bonding with hydroxylated surfaces (e.g., glass, metals, or polymers) through hydrolysis and condensation .

-

Ethyl Bridge (-CHCH-): Provides spatial separation between the trichlorosilane and the hydrophobic silyl group, balancing reactivity and stability.

-

Di-n-Octylmethylsilyl (-Si(CH)(CH)): Imparts hydrophobicity and reduces intermolecular interactions, enhancing solubility in nonpolar solvents .

The compound’s high hydrolytic sensitivity (comparable to reactivity level 8 in similar chlorosilanes ) necessitates anhydrous handling to prevent premature hydrolysis, which generates hydrochloric acid (HCl) and silanol intermediates .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (DI-N-Octylmethylsilyl)ethyltrichlorosilane typically involves multi-step organosilicon chemistry:

-

Formation of the Di-n-Octylmethylsilane Precursor:

-

Chlorination to Trichlorosilane:

-

Final Purification:

Applications in Surface Modification and Materials Science

Hydrophobic Coatings

The compound’s long alkyl chains and reactive trichlorosilane group make it ideal for creating water-repellent surfaces. Upon hydrolysis, it forms a polysiloxane network that covalently bonds to substrates like glass or metals, while the octyl groups orient outward, creating a hydrophobic layer . Applications include:

-

Anti-Corrosion Coatings: Protects metals by minimizing water ingress .

-

Self-Cleaning Surfaces: Mimics the lotus effect, where water droplets roll off, carrying contaminants .

Adhesion Promotion

In composite materials, the compound improves interfacial adhesion between organic polymers (e.g., epoxy resins) and inorganic fillers (e.g., silica nanoparticles). The trichlorosilane anchors to the filler surface, while the alkyl chains entangle with the polymer matrix, enhancing mechanical strength .

Electronics and Optics

Thin films derived from this silane are used in microelectronics as dielectric layers or passivation coatings. The low dielectric constant of alkylsiloxanes reduces signal loss in high-frequency circuits .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume